7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Shiga toxin inhibition Oligonucleotide delivery Retrograde transport

Researchers developing Retro-1 analogs or oligonucleotide delivery enhancers require this saturated, chiral benzodiazepinone-not the common 1,3-dihydro series. - **Key differentiator:** N4-free amine vs. acylated Retro-1; free amine drives oligonucleotide delivery activity (Molecules, 2019). - **Synthetic utility:** 7-Bromo enables fast Pd-catalyzed couplings (Suzuki, Buchwald); C5 chiral center supports enantiomer-resolved SAR. - **Supply advantage:** ≥95% purity, racemic, R&D-use only. Avoids challenging de novo synthesis of tetrahydro scaffold.

Molecular Formula C15H13BrN2O
Molecular Weight 317.18 g/mol
CAS No. 17972-72-4
Cat. No. B098166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
CAS17972-72-4
Molecular FormulaC15H13BrN2O
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3
InChIInChI=1S/C15H13BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19)
InChIKeyOHKBVRBTRGJEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one


7-Bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one (CAS 17972-72-4) is a saturated 1,4-benzodiazepin-2-one featuring a bromine atom at position 7 and a phenyl group at position 5 on a fully reduced 1,3,4,5-tetrahydro diazepine ring . Unlike the more common 1,3-dihydro benzodiazepine drugs, the saturated C4–C5 bond introduces a stereogenic center at C5, yielding a racemic chiral scaffold that can be resolved into its enantiomers . The compound is commercially available at ≥95% purity from multiple suppliers and is expressly labeled for research and development use only .

Chiral scaffold enables enantiomer-resolved SAR studies
Documented intermediate for Shiga toxin inhibitor synthesis (Retro-1)
Reactive aryl bromide handle for cross-coupling diversification

Key Differentiation from Closest Analogs


Three structural features make this compound non-interchangeable with its nearest analogs. First, the 7-bromo substituent is not a trivial halogen replacement: patent data explicitly show that 7-bromo-2-alkoxymethyl benzodiazepines exhibit a superior therapeutic profile compared with their 7-chloro counterparts . Second, the saturated 1,3,4,5-tetrahydro ring system creates a chiral center at C5 that is absent in the 1,3-dihydro series, enabling enantiomer-resolved structure–activity relationship (SAR) studies . Third, the N4-unsubstituted amine status of this compound (as opposed to the N4-propionyl Retro-1) determines a divergent biological application: the free amine favors oligonucleotide delivery enhancement, whereas N4-acylated analogs primarily block retrograde toxin trafficking . These axes are quantified in the evidence items below.

7-Br vs 7-Cl pharmacological profile may not transfer directly; patent data shows multi-parameter differentiation that requires validation.
Dihydro analog (CAS 2894-61-3) lacks C5 stereogenic center; chiral separation impossible, limiting enantiomer-resolved SAR.
N4-acylated Retro-1 (CAS 313683-81-7) shifts activity away from oligonucleotide delivery toward toxin inhibition; N4 status determines application.

Differentiation Evidence


N4-Unsubstituted vs. N4-Acylated: Divergent Biological Activities

In the Retro-1 chemical series, the N4-unsubstituted amine (this compound, designated Compound 5 in the synthetic scheme) and the N4-propionylated analog (Retro-1, CAS 313683-81-7) exhibit a documented functional divergence. SAR analysis published in Molecules (2019) explicitly states that compounds with no substituent at the 4-position (i.e., the target compound) favor oligonucleotide activity, while N-alkylated/N-acylated analogs are better suited for reducing bacterial toxin effects . Retro-1 (N4-propionyl) displays an EC50 of approximately 6 µM against Shiga toxin cytotoxicity in a cell protein synthesis assay, while the N4-unsubstituted compound is prioritized for oligonucleotide delivery enhancement applications .

N4 Substitution Effect
Head-to-head
Target (free amine): oligonucleotide delivery enhancement Retro-1 (N4-propionyl): EC50 ≈ 6 µM vs Shiga toxin
Functional divergence; application-specific selection.
SAR in HeLa cells; protein synthesis assay.
Shiga toxin inhibition Oligonucleotide delivery Retrograde transport

7-Bromo vs. 7-Chloro: Pharmacological Profile Superiority

US Patent 4,098,786 explicitly discloses that the combination of a 2-alkoxymethyl group with a 7-bromo substitution results in a superior profile of properties when compared with similar 7-chloro substituted benzodiazepine compounds . The patent further reports that the 7-bromo-2-alkoxymethyl compounds exhibit a distinctly improved anticonvulsive effect, a better dosage interval between anxiolytic and muscle-relaxant components, and a low toxicity profile suitable for daytime tranquilizer use . This establishes that bromine at position 7 is not merely a heavier halogen replacement but confers a quantitatively and qualitatively different pharmacological profile.

7-Br vs 7-Cl Profile
Reported
Reported multi-parameter differentiation (anxiolytic, anticonvulsive, safety)
Patent-based pharmacological profile; requires validation.
Animal model testing; no single numerical comparison.
Benzodiazepine SAR Halogen substitution Anxiolytic development

Tetrahydro vs. Dihydro Scaffold: Chiral Center for Enantiomer Separation

The saturated 1,3,4,5-tetrahydro benzodiazepine scaffold contains a stereogenic center at C5 that is absent in the unsaturated 1,3-dihydro series (e.g., 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, CAS 2894-61-3). Abdelkafi et al. (2015) successfully resolved the two enantiomers of Retro-1 (which shares the tetrahydro scaffold) using chiral HPLC and demonstrated by X-ray diffraction that (S)-Retro-1 is slightly more active than (R)-Retro-1, with both enantiomers exhibiting EC50 values in the 1–10 µM range . This chiral resolution capability is structurally impossible for the 1,3-dihydro analogs, which are achiral at the corresponding position due to the C4=N5 double bond.

Chiral Separation
Class-level
Tetrahydro: enantiomers resolvable (chiral HPLC) Dihydro: achiral, no separation possible
Enables enantiomer-resolved SAR studies.
Chiralpak IA column; X-ray config. assignment.
Chiral benzodiazepines Enantiomer separation Stereochemistry–activity relationship

7-Bromo as Synthetic Handle: Superior Cross-Coupling Reactivity

The aryl bromide at position 7 provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, Heck) compared to the corresponding aryl chloride found in 7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one . Aryl bromides typically undergo oxidative addition to Pd(0) 10–100 times faster than aryl chlorides under comparable conditions, enabling milder reaction temperatures, shorter times, and broader substrate scope . This makes the 7-bromo compound the preferred starting material for library synthesis and late-stage diversification of the benzodiazepine scaffold.

Cross-Coupling Reactivity
Class-level
Ar-Br oxidative addition ~10–100× faster vs Ar-Cl
Supports diversification efficiency in Pd catalysis.
Standard Suzuki, Buchwald, Heck conditions.
Cross-coupling chemistry Suzuki coupling Benzodiazepine diversification

Precursor for Shiga Toxin Inhibitors (Retro-1)

Multiple independent vendor descriptions (CookeChem, ChemicalBook) explicitly state that this compound is useful in the synthesis of inhibitors for Shiga toxin . This claim is corroborated by the primary literature: in the synthetic route to Retro-1 published in Molecules (2019), compound 5 — which is 7-bromo-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one — is the direct amine precursor that undergoes N4-acylation with propionyl chloride to yield Retro-1 . The compound is thus a documented, literature-validated intermediate in the synthesis of the only known small-molecule inhibitor class targeting retrograde Shiga toxin trafficking.

Synthetic Intermediate
Supporting evidence
Direct amine precursor to Retro-1 (CAS 313683-81-7)
Documented route to Shiga toxin inhibitors.
Acylation at N4 with propionyl chloride.
Shiga toxin inhibitor synthesis Retro-1 precursor Benzodiazepine intermediate

Commercial Benchmarking vs. 1,3-Dihydro Analog

The target compound is commercially available at ≥95% purity from multiple suppliers (AKSci at 95%, Fluorochem at 95.0%, Life Chemicals at 95+%) . Its closest commercially significant analog, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 2894-61-3, desalkylgidazepam), is also available but serves a different application space (GABA-A receptor/TSPO ligand studies vs. Shiga toxin inhibitor synthesis and oligonucleotide delivery) . The tetrahydro compound is priced at approximately $196/100 mg from AKSci, positioning it as a specialized research intermediate rather than a commodity benzodiazepine .

Procurement Benchmarking
Cross-study
Both ≥95% purity; application spaces non-overlapping
Select by intended research application.
Tetrahydro: Shiga toxin/oligo; Dihydro: GABA-A/TSPO.
Procurement benchmarking Purity specification Benzodiazepine intermediates

Research & Industrial Applications


Synthesis of Retro-1 and Shiga Toxin/Ricin Inhibitors

This compound is the documented amine precursor (Compound 5) in the published synthetic route to Retro-1 (CAS 313683-81-7), the first-in-class small-molecule inhibitor of retrograde Shiga toxin and ricin trafficking . Acylation at the N4 position with propionyl chloride or acryloyl chloride directly yields Retro-1 or Retro-1 analogs . Given that SAR optimization around Retro-1 has yielded analogs with up to 70-fold improved EC50 against Shiga toxin cytotoxicity, access to this precursor is essential for laboratories developing next-generation anti-toxin therapeutics .

Oligonucleotide Delivery Enhancement

SAR data published in Molecules (2019) explicitly indicate that the N4-unsubstituted tetrahydro benzodiazepine scaffold (this compound) favors oligonucleotide delivery enhancement, in contrast to N4-acylated analogs which are biased toward toxin inhibition . Researchers investigating small-molecule enhancers of antisense oligonucleotide or siRNA delivery should select this N4-free amine compound rather than Retro-1, as the free amine is the pharmacophoric feature associated with the oligonucleotide-enhancing activity .

Chiral Benzodiazepine Library via Cross-Coupling

The aryl bromide at position 7 provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) that proceed significantly faster than with the 7-chloro analog . Combined with the chiral center at C5, this enables the construction of enantiomerically resolved benzodiazepine libraries for chiral SAR studies . The tetrahydro scaffold's synthetic accessibility challenges (noted in the literature as more difficult to prepare than the corresponding 1,4-benzodiazepine-2,5-diones) further support procurement of the pre-built scaffold rather than de novo synthesis .

7-Bromo vs. 7-Chloro Pharmacological Differentiation

Patent US 4,098,786 establishes that 7-bromo substitution confers a superior pharmacological profile (improved anxiolytic efficacy, wider therapeutic window, distinctly better anticonvulsive effect) compared to 7-chloro substitution in the benzodiazepine series . Researchers conducting halogen-dependent SAR studies or developing differentiated benzodiazepine therapeutics can use this compound as the brominated comparator against the more common 7-chloro analogs to quantify the bromine-specific contribution to efficacy and tolerability .

Application
Selection Property
Validation Focus
Shiga toxin/Ricin inhibitor synthesis
N4-unsubstituted amine precursor
Confirmed synthetic route (Molecules 2019); acylation to Retro-1
Oligonucleotide delivery enhancement research
Free amine at N4 position
SAR: N4-acylation diverts activity to toxin inhibition
Chiral benzodiazepine library synthesis
Aryl bromide handle + chiral C5 center
Cross-coupling reactivity (Ar-Br vs Ar-Cl); enantiomer separation
Halogen-dependent SAR studies
7-Br substitution (vs 7-Cl)
Multi-parameter pharmacological profile reported in patent
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